PTR1 Inhibition Potency and Inter-Species Selectivity: PreQ0 vs. 6-(4-Ethylphenyl) Analog
The target compound (7-cyano-7-deazaguanine / preQ0) inhibits Trypanosoma brucei recombinant PTR1 with a Ki of 5,800 nM, while showing substantially weaker inhibition of Leishmania major PTR1 (Ki > 27,000 nM), yielding a >4.6-fold inter-species selectivity window . In contrast, the 6-(4-ethylphenyl)-substituted analog 2-amino-6-(4-ethylphenyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CHEMBL567353) inhibits L. major PTR1 with a Ki of 16,400 nM—approximately 1.6-fold more potent against the Leishmania enzyme than the target compound but lacking the selectivity profile toward T. brucei [1]. The unsubstituted C6 position of the target compound thus contributes both to T. brucei potency and to species-level discrimination, a feature not recapitulated by the 6-aryl derivative.
| Evidence Dimension | PTR1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 5,800 nM (T. brucei PTR1); Ki > 27,000 nM (L. major PTR1) |
| Comparator Or Baseline | 2-Amino-6-(4-ethylphenyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CHEMBL567353): Ki = 16,400 nM (L. major PTR1) |
| Quantified Difference | Target compound is ~2.8-fold more potent against T. brucei than comparator is against L. major; target compound shows >4.6-fold selectivity for T. brucei over L. major |
| Conditions | Recombinant PTR1 enzyme inhibition assay; data curated by ChEMBL (target compound) and BindingDB (comparator) |
Why This Matters
Procurement for antiparasitic drug discovery programs targeting T. brucei (African sleeping sickness) benefits from the target compound's measurable selectivity over L. major PTR1, enabling structure-activity relationship (SAR) exploration with a clean baseline scaffold unencumbered by C6 substituents.
- [1] BindingDB BDBM50303511. 2-Amino-6-(4-ethylphenyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (CHEMBL567353): Ki = 1.64E+4 nM against Leishmania major recombinant PTR1. View Source
